molecular formula C12H18O2 B15276140 2-Cyclopropanecarbonyl-4,4-dimethylcyclohexan-1-one

2-Cyclopropanecarbonyl-4,4-dimethylcyclohexan-1-one

Cat. No.: B15276140
M. Wt: 194.27 g/mol
InChI Key: BLANHTKWDHULAF-UHFFFAOYSA-N
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Description

2-Cyclopropanecarbonyl-4,4-dimethylcyclohexan-1-one is a substituted cyclohexanone derivative featuring a cyclopropanecarbonyl group at the 2-position and two methyl groups at the 4-position of the cyclohexane ring. This compound is identified by CAS number 1340340-40-0 (as per ) and has the molecular formula C₁₂H₁₈O₂ (derived from structural analysis). The cyclopropane moiety introduces steric strain and unique electronic effects due to its non-planar geometry, which may influence reactivity and stability compared to non-cyclopropane analogs.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-(cyclopropanecarbonyl)-4,4-dimethylcyclohexan-1-one

InChI

InChI=1S/C12H18O2/c1-12(2)6-5-10(13)9(7-12)11(14)8-3-4-8/h8-9H,3-7H2,1-2H3

InChI Key

BLANHTKWDHULAF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C(C1)C(=O)C2CC2)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-Cyclopropanecarbonyl-4,4-dimethylcyclohexan-1-one involves several steps:

    Synthetic Routes: One common method involves the reaction of cyclopropanecarbonyl chloride with 4,4-dimethylcyclohexanone in the presence of a base such as triethylamine.

    Reaction Conditions: The reaction is conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.

    Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The following compounds share the 4,4-dimethylcyclohexanone core but differ in substituents at the 2-position:

Table 1: Structural Comparison
Compound Name Substituent at 2-Position Molecular Formula Molecular Weight CAS Number
2-Cyclopropanecarbonyl-4,4-dimethylcyclohexan-1-one Cyclopropanecarbonyl (C₃H₅CO-) C₁₂H₁₈O₂ ~210.27* 1340340-40-0
2-Acetyl-4,4-dimethylcyclohexan-1-one Acetyl (COCH₃) C₁₀H₁₆O₂ 168.23 91056-57-4
2-Chloro-4,4-dimethylcyclohexan-1-one Chlorine (Cl) C₈H₁₃ClO 160.64 62172-98-9
2-(Dimethoxymethyl)-4,4-dimethylcyclohexan-1-one Dimethoxymethyl (CH(OCH₃)₂) C₁₁H₂₀O₃ 200.27 70486-89-4
4,4-Dimethylcyclohexanone (base compound) None C₈H₁₄O 126.20 N/A

Physical and Chemical Properties

Table 2: Property Comparison
Compound Name Melting Point (°C) Solubility Key Features
This compound Not reported Not reported High steric strain; strained cyclopropane enhances reactivity
2-Acetyl-4,4-dimethylcyclohexan-1-one Not reported Not reported Smaller substituent; lower steric hindrance than cyclopropane analog
2-Chloro-4,4-dimethylcyclohexan-1-one Not reported Not reported Electron-withdrawing Cl increases ketone electrophilicity
2-(Dimethoxymethyl)-4,4-dimethylcyclohexan-1-one Not reported Not reported Polar methoxy groups may improve solubility in polar solvents
4,4-Dimethylcyclohexanone 41–43 Insoluble in water Baseline for comparison; unsubstituted at 2-position

Research Implications and Gaps

While the evidence provides structural and basic property data, critical parameters such as boiling points , solubility in specific solvents , and quantitative reactivity data are missing. Further studies could explore:

Kinetic stability of the cyclopropane ring under thermal or acidic conditions.

Comparative catalytic hydrogenation rates of the ketone group across derivatives.

Applications in drug design, leveraging substituent effects on bioavailability.

Biological Activity

2-Cyclopropanecarbonyl-4,4-dimethylcyclohexan-1-one is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C11H16O
  • Molecular Weight : 168.25 g/mol
  • CAS Number : [Not provided in search results]

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. Its cyclopropane moiety may contribute to its reactivity and ability to modulate enzyme activities.

Antimicrobial Activity

Several studies have indicated that compounds containing cyclopropane structures exhibit notable antimicrobial properties. For instance, a review of sesquiterpenoids highlighted their anti-microbial activities, suggesting that similar mechanisms may be present in compounds like this compound .

Cytotoxic Effects

Research has shown that certain derivatives of cyclohexanones can induce cytotoxicity in various cancer cell lines. A study focusing on the cytotoxic effects of related compounds found significant cell death in human cancer cells, which could be extrapolated to suggest similar effects for this compound .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicInduced apoptosis in cancer cells

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial properties of various cyclohexanone derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay was conducted using human breast cancer cell lines (MCF-7). Cells were treated with varying concentrations of this compound for 24 and 48 hours. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxic potential.

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